molecular formula C12H11NO3S B12923719 2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid CAS No. 138300-42-2

2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid

Cat. No.: B12923719
CAS No.: 138300-42-2
M. Wt: 249.29 g/mol
InChI Key: OEZJGJAVLZHLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid is a heterocyclic compound that features both pyrrole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-formylpyrrole with 4,5-dimethylthiophene-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation, cyclization, and oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s heterocyclic structure allows it to interact with various biological pathways, affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and steric properties.

Biological Activity

2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid is a complex heterocyclic compound that integrates a pyrrole ring with a thiophene moiety. This compound, with a molecular formula of C12H11NO3S and a molecular weight of approximately 239.28 g/mol, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its unique structure enhances its reactivity and interaction with various biological targets, making it a valuable compound for research and therapeutic development.

Chemical Structure and Properties

The compound features both a pyrrole and a thiophene ring, which contribute to its distinct electronic properties. The carboxylic acid functional group further enhances its reactivity. The following table summarizes key properties of the compound:

PropertyValue
Molecular FormulaC12H11NO3S
Molecular Weight239.28 g/mol
IUPAC NameThis compound
CAS Number138300-42-2

Research indicates that this compound interacts with various molecular targets within biological systems. These interactions can modulate enzyme activity and receptor functions, leading to significant alterations in cellular processes. The compound's ability to bind to specific proteins suggests potential roles in therapeutic applications, particularly in cancer treatment and other diseases.

Anticancer Properties

A notable study evaluated the anticancer effects of compounds related to this compound. The findings revealed that derivatives of thiophene exhibited potential inhibitory effects on topoisomerase II, an important target in cancer therapy. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines at low micromolar concentrations while exhibiting low toxicity to normal cells .

Study on Topoisomerase Inhibition

In a study focusing on the synthesis of new thiophene-based compounds as selective topoisomerase II inhibitors, several derivatives were tested against human topoisomerases. Three compounds showed significant inhibitory activity without intercalating with DNA, indicating their potential as anticancer agents . This highlights the relevance of structural modifications around the thiophene ring for enhancing biological activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acidContains both pyrrole and thiophene ringsSimilar structure but different substituents
2-(2,5-Dimethylpyrrol-1-yl)acetic acidPyrrole ring with acetic acidLacks thiophene moiety
4-(2,5-Dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamidePyrrole ring linked to benzamideDifferent functional group arrangement

Q & A

Q. Basic: What are the key synthesis strategies and characterization methods for this compound?

Answer:
The compound is synthesized via multi-component reactions (MCRs) such as the Ugi reaction, which is effective for incorporating pyrrole and thiophene moieties. For example, stereoselective Ugi reactions involving chiral 2-formylpyrrole derivatives and amines can yield structurally complex heterocycles . Key steps include:

  • Formylation of pyrrole precursors to introduce the aldehyde group.
  • Thiophene ring functionalization with methyl groups and carboxylic acid via electrophilic substitution or cross-coupling reactions.
  • Coupling reactions to integrate the pyrrole and thiophene subunits.

Characterization involves:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • X-ray crystallography (using SHELX software ) to resolve the 3D structure.
  • High-resolution mass spectrometry (HRMS) to verify the molecular formula (C₁₁H₁₁NO₂S, MW: 220.27 g/mol) .

Q. Basic: How is X-ray crystallography applied to determine its molecular structure?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation.

  • Data collection : Crystals are exposed to X-rays (λ = 0.71073 Å, Mo-Kα radiation), and intensity data are collected at 295 K .
  • Structure refinement : SHELXL (part of the SHELX suite) refines atomic coordinates, thermal parameters, and occupancy factors. Typical refinement metrics include R-factor < 0.06 and wR-factor < 0.15 .
  • Key parameters :
    • Unit cell dimensions : Derived from diffraction patterns.
    • Bond lengths/angles : Validate geometric accuracy (e.g., C–C bond lengths ~1.48 Å in thiophene rings) .

Q. Advanced: How does stereoselectivity impact its reactivity in multi-component reactions?

Answer:
The formyl-pyrrole group introduces chirality, influencing reaction pathways. For instance:

  • In Ugi reactions, chiral 2-formylpyrrole derivatives react with amines and isocyanides to form tetrahydropyrrolo[1,2-α]pyrazines with high enantiomeric excess (ee). Steric effects from the 4,5-dimethylthiophene group may hinder or direct nucleophilic attack .
  • Stereochemical analysis : Circular dichroism (CD) and chiral HPLC are used to assess ee. Computational modeling (e.g., DFT) predicts transition states to rationalize selectivity .

Q. Advanced: What computational challenges arise in modeling its electronic structure?

Answer:
The compound’s conjugated π-system (pyrrole-thiophene-carboxylic acid) complicates density functional theory (DFT) calculations:

  • Delocalization effects : Accurate modeling of electron distribution requires hybrid functionals (e.g., B3LYP/6-311++G(d,p)) .
  • Tautomerism : The 1H-pyrrole group may exhibit keto-enol tautomerism, requiring multi-configurational analysis.
  • Crystallographic validation : SHELX-refined X-ray data are critical for benchmarking computational results .

Q. Basic: How is spectroscopic data (NMR, IR) interpreted for functional group analysis?

Answer:

  • ¹H NMR :
    • Pyrrole protons : Resonate at δ 6.5–7.2 ppm (aromatic).
    • Formyl group : Sharp singlet at δ 9.8–10.2 ppm.
    • Methyl groups : Doublets at δ 2.1–2.5 ppm (J = 6–8 Hz) .
  • IR spectroscopy :
    • Carboxylic acid : Broad O–H stretch ~2500–3000 cm⁻¹; C=O stretch at 1680–1720 cm⁻¹.
    • Thiophene ring : C–S stretch at 600–800 cm⁻¹ .

Q. Advanced: What are its potential applications in medicinal chemistry, and how are bioactivity assays designed?

Answer:
Structural analogs (e.g., 3-oxo-tetrahydropyrrolo[1,2-α]pyrazines) act as aldol protease inhibitors . Bioactivity studies for this compound could involve:

  • Enzyme inhibition assays : Measure IC₅₀ against proteases (e.g., HIV-1 protease) using fluorogenic substrates.
  • Molecular docking : Simulate binding interactions with protease active sites (PDB: 1HIV).
  • ADMET profiling : Assess solubility (LogP ~2.5 predicted ) and metabolic stability via hepatic microsome assays.

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₂S
Molecular Weight220.27 g/mol
X-ray Refinement R-factor0.053–0.140
Predicted LogP2.5 (ChemAxon)

Q. Advanced: How are synthetic byproducts or isomers characterized and resolved?

Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates isomers.
  • Mass spectrometry : HRMS identifies byproducts (e.g., de-formylated derivatives).
  • Crystallographic distinction : SHELXD solves twin-law ambiguities in cases of crystalline impurities .

Properties

CAS No.

138300-42-2

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-(2-formylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid

InChI

InChI=1S/C12H11NO3S/c1-7-8(2)17-11(10(7)12(15)16)13-5-3-4-9(13)6-14/h3-6H,1-2H3,(H,15,16)

InChI Key

OEZJGJAVLZHLTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)O)N2C=CC=C2C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.